4-Oxopentane-1-sulfonyl chloride
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Overview
Description
4-Oxopentane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a ketone group (-C=O) on a pentane backbone. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxopentane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). This method is efficient and yields high purity products . Another method involves the use of N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water, which facilitates the oxidation and chlorination of thiols to form sulfonyl chlorides .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using robust and scalable reagents. The use of photocatalysts, such as potassium poly(heptazine imide), has been explored for the chromoselective synthesis of sulfonyl chlorides under specific light conditions . This method offers an eco-friendly and efficient alternative for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonyl derivatives, respectively.
Oxidation and Reduction Reactions: The ketone group can participate in oxidation and reduction reactions, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, N-chlorosuccinimide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Derivatives: Formed by the reaction with thiols
Scientific Research Applications
4-Oxopentane-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxopentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate bonds. The ketone group can undergo nucleophilic addition reactions, further expanding its reactivity profile . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
3-Chloro-4-oxopentane-1-sulfonyl chloride: Similar structure but with a chlorine atom on the third carbon.
4-Oxopentane-1-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness: 4-Oxopentane-1-sulfonyl chloride is unique due to its dual functional groups (sulfonyl chloride and ketone), which provide a versatile platform for various chemical transformations. Its reactivity and ability to form stable sulfonamide and sulfonate bonds make it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-oxopentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-5(7)3-2-4-10(6,8)9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONOCHWABZEIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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